A Comprehensive Technical Guide to the Physicochemical Properties of 4-(5-Bromopyridin-2-yl)oxan-4-ol
A Comprehensive Technical Guide to the Physicochemical Properties of 4-(5-Bromopyridin-2-yl)oxan-4-ol
An In-depth Technical Guide
Abstract
4-(5-Bromopyridin-2-yl)oxan-4-ol is a heterocyclic compound featuring a brominated pyridine ring linked to a tertiary alcohol on an oxane (tetrahydropyran) scaffold. Such molecules are of significant interest to the pharmaceutical industry, serving as versatile building blocks in the synthesis of more complex drug candidates.[1] The physicochemical properties of these intermediates are paramount, as they dictate their behavior in synthetic reactions, purification processes, and ultimately influence the properties of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive analysis of the core physicochemical attributes of 4-(5-Bromopyridin-2-yl)oxan-4-ol, offering both theoretical predictions and detailed, field-proven experimental protocols for their empirical determination. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this molecule's characteristics to effectively integrate it into their research and development pipelines.
Molecular Identity and Core Physicochemical Profile
A precise understanding of a compound's fundamental properties is the cornerstone of its application in a research setting. These identifiers and properties are essential for regulatory documentation, computational modeling, and experimental design.
Table 1: Key Identifiers for 4-(5-Bromopyridin-2-yl)oxan-4-ol
| Identifier | Value | Source |
| CAS Number | 1206912-74-4 | |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [2] |
| Molecular Weight | 258.11 g/mol | |
| Synonym | 4-(5-bromopyridin-2-yl)tetrahydro-2H-pyran-4-ol | |
| InChI Key | HGUCUWCMPZUKER-UHFFFAOYSA-N | [2] |
| Physical Form | Powder |
The following table summarizes key physicochemical parameters. It is critical to note that while some properties can be accurately predicted using computational models, experimental determination remains the gold standard for drug development programs.
Table 2: Summary of Physicochemical Properties
| Parameter | Predicted Value | Experimental Value | Significance in Drug Development |
| logP (Lipophilicity) | 0.9 (XlogP)[2] | TBD | Influences solubility, permeability, metabolism, and target binding.[3][4] |
| Aqueous Solubility | TBD | TBD | Critical for bioavailability and formulation development.[5] |
| pKa (Ionization) | TBD | TBD | Governs charge state at physiological pH, affecting solubility and cell penetration.[6] |
| Polar Surface Area (TPSA) | 41.5 Ų | - | Impacts membrane permeability and hydrogen bonding capacity. |
Lipophilicity: The Balance Between Solubility and Permeability
Lipophilicity, often quantified as the partition coefficient (logP) or distribution coefficient (logD), is arguably one of the most critical physicochemical properties in drug design.[3] It describes the partitioning of a compound between a lipidic (non-polar) and an aqueous (polar) phase, providing a surrogate measure for its ability to cross biological membranes. While a high logP can enhance membrane permeability, it may also lead to poor aqueous solubility, increased metabolic liability, and off-target toxicity.[4]
For ionizable molecules like 4-(5-Bromopyridin-2-yl)oxan-4-ol, the distribution coefficient (logD) is more physiologically relevant than logP because it accounts for the pH-dependent equilibrium between the ionized and non-ionized forms of the molecule. The pyridine nitrogen atom imparts basicity, meaning the compound will be protonated and more water-soluble at lower pH values. A logD measurement at a physiological pH of 7.4 (logD₇.₄) is a standard industry practice.
Experimental Protocol for logD₇.₄ Determination (Shake-Flask Method)
The shake-flask method is the universally recognized "gold standard" for determining logP and logD values due to its direct measurement of the partitioning equilibrium.[7]
Causality and Rationale:
-
Solvent System: n-Octanol is used as the organic phase because its properties are believed to mimic the lipid bilayer of cell membranes. A phosphate-buffered saline (PBS) solution at pH 7.4 is used as the aqueous phase to simulate physiological conditions.[7][8]
-
Equilibration: Vigorous shaking for a sufficient duration is essential to ensure the compound reaches a true thermodynamic equilibrium between the two immiscible phases.
-
Quantification: High-Performance Liquid Chromatography (HPLC) is employed for its sensitivity and specificity in accurately determining the compound's concentration in each phase, which is crucial for calculating the distribution coefficient.[8]
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of 4-(5-Bromopyridin-2-yl)oxan-4-ol in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM). Prepare PBS buffer at pH 7.4 and n-octanol. Pre-saturate the n-octanol with the PBS buffer and vice-versa by mixing them and allowing the phases to separate overnight.
-
Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each).
-
Spiking: Add a small aliquot of the compound's stock solution to the biphasic system. The final concentration should be low enough to avoid solubility issues in either phase.
-
Equilibration: Seal the vial and shake vigorously using a mechanical shaker at a constant temperature (e.g., 25°C) for a minimum of 2 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 3000 x g for 15 minutes) to achieve a clean separation of the n-octanol and aqueous layers.
-
Sampling: Carefully withdraw a known volume from the center of each phase, avoiding the interface.
-
Quantification: Analyze the concentration of the compound in each sample using a validated HPLC-UV or LC-MS/MS method against a standard curve.
-
Calculation: Calculate the logD₇.₄ using the formula: logD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
Caption: Workflow for thermodynamic solubility determination.
Ionization Characteristics (pKa)
The acid dissociation constant (pKa) is a measure of the strength of an acid or base. For a pharmaceutical compound, the pKa value determines the extent of its ionization at a given pH. [6]This is fundamentally important because the charged (ionized) and uncharged (neutral) forms of a molecule have drastically different properties. The neutral form is typically more lipophilic and can more easily cross cell membranes, while the ionized form is generally more water-soluble. The pyridine nitrogen in 4-(5-Bromopyridin-2-yl)oxan-4-ol is basic and will have a corresponding pKa.
Experimental Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a reliable and straightforward method for pKa determination. [9]It involves monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally. [10] Causality and Rationale:
-
Titration Curve: As a strong acid (like HCl) is added to a solution of the basic compound, the pyridine nitrogen is protonated. A plot of pH versus the volume of titrant added generates a titration curve. The midpoint of the buffer region (the flattest part of the curve) corresponds to the point where the concentrations of the protonated and non-protonated species are equal; at this half-equivalence point, the pH is equal to the pKa. [10]* Inert Atmosphere: Purging the solution with nitrogen is critical to remove dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weak bases. [6][10]* Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) throughout the titration minimizes variations in activity coefficients, leading to a more accurate pKa determination. [6][10] Step-by-Step Methodology:
-
System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10). [10]2. Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM). Add a salt like KCl to maintain constant ionic strength. [6]3. Inerting: Place the solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25°C). Purge the solution with nitrogen for 15-20 minutes before and during the titration. [6]4. Titration: Immerse the calibrated pH electrode and a magnetic stirrer in the solution. Begin stirring. Add a standardized solution of HCl (e.g., 0.1 M) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Collect more data points near the equivalence point where the pH changes most rapidly.
-
Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH value at the half-equivalence point (half the volume of titrant required to reach the inflection point of the curve). [10]
Caption: Conceptual overview of API stress testing for stability assessment.
Anticipated Spectroscopic and Structural Characterization
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the three aromatic protons on the bromopyridine ring, with characteristic splitting patterns (doublets and doublets of doublets). The four methylene protons of the oxane ring would likely appear as complex multiplets in the aliphatic region. A broad singlet corresponding to the hydroxyl (-OH) proton would also be present, which would be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum would show ten distinct signals corresponding to each unique carbon atom in the molecule. This includes five signals in the aromatic region for the pyridine ring carbons and five signals in the aliphatic region (four for the oxane ring and one for the quaternary carbon C4 bearing the hydroxyl group).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. This would result in two peaks of nearly equal intensity separated by 2 Da.
Safety and Handling
Based on available supplier data, 4-(5-Bromopyridin-2-yl)oxan-4-ol is classified with the following hazards:
-
Signal Word: Warning * Pictogram: GHS07 (Exclamation Mark) * Hazard Statements:
-
H302: Harmful if swallowed * H315: Causes skin irritation * H319: Causes serious eye irritation * H335: May cause respiratory irritation
-
Handling Recommendations: Standard laboratory precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
4-(5-Bromopyridin-2-yl)oxan-4-ol presents a profile of a moderately polar, basic compound. Its predicted lipophilicity (XlogP = 0.9) suggests a favorable balance that could be advantageous in drug discovery programs, though this must be confirmed experimentally. The presence of the basic pyridine nitrogen dictates that its aqueous solubility will be highly dependent on pH. A thorough experimental investigation of its solubility, logD₇.₄, pKa, and stability, using the validated protocols outlined in this guide, is an indispensable step for any research team intending to use this molecule as a key building block. The data generated from these studies will provide the critical foundation for informed decision-making in synthetic route optimization, formulation development, and the overall progression of a drug discovery project.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
East African Community (EAC). EAC GUIDELINES ON STABILITY TESTING REQUIREMENTS FOR ACTIVE PHARMACEUTICAL INGREDIENTS (APIs) AND FINISHED PHARMACEUTICAL PRODUC. Available from: [Link]
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022). Available from: [Link]
-
Rwanda Food and Drugs Authority. Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). (2021). Available from: [Link]
-
The Royal Society of Chemistry. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2015). Available from: [Link]
-
World Health Organization (WHO). Annex 10 - ICH. Available from: [Link]
-
World Health Organization (WHO). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2018). Available from: [Link]
-
Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Available from: [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Available from: [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Available from: [Link]
-
American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Available from: [Link]
-
National Center for Biotechnology Information (PMC). Development of Methods for the Determination of pKa Values. Available from: [Link]
-
Cambridge MedChem Consulting. LogP/D. Available from: [Link]
-
World Health Organization (WHO). Annex 4. Available from: [Link]
-
ResearchGate. (PDF) LogP / LogD shake-flask method v1. (2024). Available from: [Link]
-
Unknown. Potentiometric Titration of an Unknown Weak Acid. Available from: [Link]
-
PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). Available from: [Link]
-
PubChemLite. 4-(5-bromopyridin-2-yl)oxan-4-ol. Available from: [Link]
-
SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link]
-
MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP000260. (2008). Available from: [Link]
-
PubChem. 4-(5-Bromopyridin-2-yl)morpholine. Available from: [Link]
-
HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). Available from: [Link]
-
Fiveable. 4.5 Physicochemical properties - Medicinal Chemistry. (2025). Available from: [Link]
-
NIST. 4-Bromopyridine - the NIST WebBook. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
Hanson Chemical. 4-(5-Bromopyrimidin-2-yl)tetrahydro-2H-thiopyran-4-ol: Advanced Organic Compound. Available from: [Link]
- Google Patents. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
Sources
- 1. 4-(5-Bromopyridin-2-yl)oxan-4-amine | 1862642-61-2 | Benchchem [benchchem.com]
- 2. PubChemLite - 4-(5-bromopyridin-2-yl)oxan-4-ol (C10H12BrNO2) [pubchemlite.lcsb.uni.lu]
- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. fiveable.me [fiveable.me]
- 5. raytor.com [raytor.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
